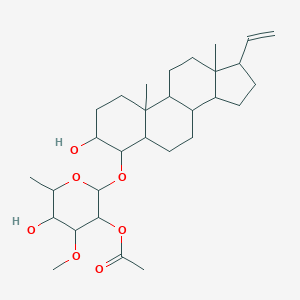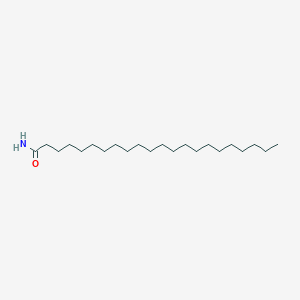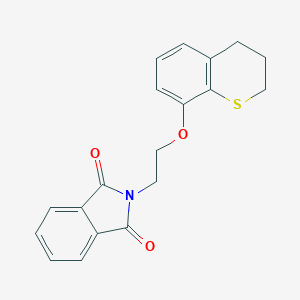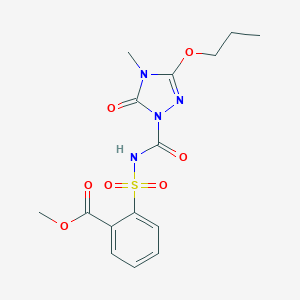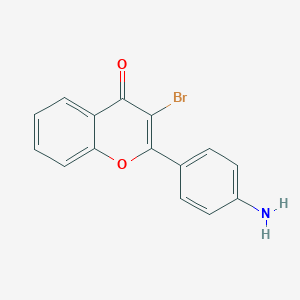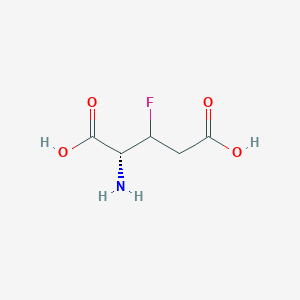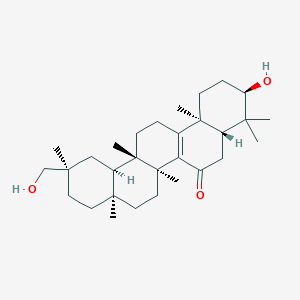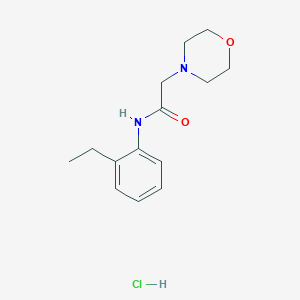
4-Morpholineacetamide, N-(2-ethylphenyl)-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Morpholineacetamide, N-(2-ethylphenyl)-, monohydrochloride, also known as EMA401, is a novel drug candidate that has been developed for the treatment of chronic pain. It acts as a highly selective antagonist of the angiotensin II type 2 receptor (AT2R), which has been implicated in the regulation of pain signaling pathways. EMA401 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of neuropathic pain.
作用機序
4-Morpholineacetamide, N-(2-ethylphenyl)-, monohydrochloride exerts its analgesic effects by selectively blocking the AT2R, which is expressed in high levels in sensory neurons involved in pain signaling pathways. By blocking the AT2R, 4-Morpholineacetamide, N-(2-ethylphenyl)-, monohydrochloride inhibits the release of pro-inflammatory neuropeptides and cytokines, thereby reducing pain sensitivity.
生化学的および生理学的効果
4-Morpholineacetamide, N-(2-ethylphenyl)-, monohydrochloride has been shown to produce a dose-dependent reduction in pain behavior in preclinical models of chronic pain. It has also been shown to reduce the expression of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), in the spinal cord and dorsal root ganglia.
実験室実験の利点と制限
4-Morpholineacetamide, N-(2-ethylphenyl)-, monohydrochloride has several advantages as a research tool for the study of chronic pain. It is highly selective for the AT2R and does not produce the side effects commonly associated with traditional pain medications. However, its efficacy may be limited in certain types of pain, such as acute pain, and its long-term safety profile is still being evaluated.
将来の方向性
There are several potential future directions for the research and development of 4-Morpholineacetamide, N-(2-ethylphenyl)-, monohydrochloride. These include:
1. Further clinical trials to evaluate the safety and efficacy of 4-Morpholineacetamide, N-(2-ethylphenyl)-, monohydrochloride for the treatment of neuropathic pain and other types of chronic pain.
2. Investigation of the potential use of 4-Morpholineacetamide, N-(2-ethylphenyl)-, monohydrochloride as a research tool for the study of pain signaling pathways and the development of new pain medications.
3. Exploration of the potential therapeutic benefits of combining 4-Morpholineacetamide, N-(2-ethylphenyl)-, monohydrochloride with other pain medications, such as opioids and NSAIDs.
4. Development of new formulations of 4-Morpholineacetamide, N-(2-ethylphenyl)-, monohydrochloride to improve its bioavailability and pharmacokinetic profile.
5. Investigation of the potential use of 4-Morpholineacetamide, N-(2-ethylphenyl)-, monohydrochloride for the treatment of other conditions, such as hypertension and cardiovascular disease, which are also regulated by the AT2R.
In conclusion, 4-Morpholineacetamide, N-(2-ethylphenyl)-, monohydrochloride is a novel drug candidate that shows promise for the treatment of chronic pain. Its selective blockade of the AT2R represents a new approach to pain management that may offer significant advantages over traditional pain medications. Further research is needed to fully evaluate its safety and efficacy, as well as its potential as a research tool for the study of pain signaling pathways.
合成法
4-Morpholineacetamide, N-(2-ethylphenyl)-, monohydrochloride is synthesized through a multistep process involving the reaction of 2-ethylphenylamine with morpholine, followed by acetylation and subsequent hydrolysis to yield 4-morpholineacetamide. The final step involves the formation of the monohydrochloride salt of 4-Morpholineacetamide, N-(2-ethylphenyl)-, monohydrochloride through the reaction of the free base with hydrochloric acid.
科学的研究の応用
4-Morpholineacetamide, N-(2-ethylphenyl)-, monohydrochloride has been extensively studied in preclinical models of chronic pain, including neuropathic pain, inflammatory pain, and cancer pain. In these studies, 4-Morpholineacetamide, N-(2-ethylphenyl)-, monohydrochloride has been shown to produce significant analgesic effects without causing the side effects commonly associated with traditional pain medications, such as opioids and nonsteroidal anti-inflammatory drugs (NSAIDs).
特性
CAS番号 |
143579-14-0 |
|---|---|
製品名 |
4-Morpholineacetamide, N-(2-ethylphenyl)-, monohydrochloride |
分子式 |
C14H21ClN2O2 |
分子量 |
284.78 g/mol |
IUPAC名 |
N-(2-ethylphenyl)-2-morpholin-4-ylacetamide;hydrochloride |
InChI |
InChI=1S/C14H20N2O2.ClH/c1-2-12-5-3-4-6-13(12)15-14(17)11-16-7-9-18-10-8-16;/h3-6H,2,7-11H2,1H3,(H,15,17);1H |
InChIキー |
GKXBVWCABJEXRW-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC=C1NC(=O)CN2CCOCC2.Cl |
正規SMILES |
CCC1=CC=CC=C1NC(=O)CN2CCOCC2.Cl |
その他のCAS番号 |
143579-14-0 |
同義語 |
N-(2-ethylphenyl)-2-morpholin-4-yl-acetamide hydrochloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



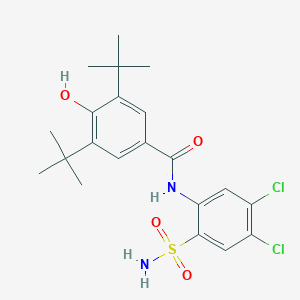
![2-[(3-Pyridinylmethyl)amino]-4-methylnaphtho[1,2-d]thiazol-5-ol](/img/structure/B136385.png)
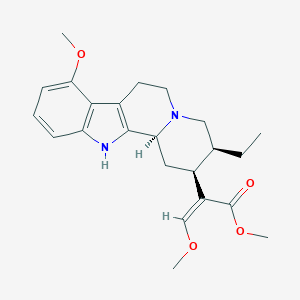
![disodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-oxo-3-(4-sulfonatooxyphenyl)chromen-7-yl]oxyoxane-2-carboxylate](/img/structure/B136391.png)
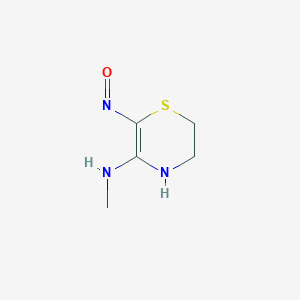
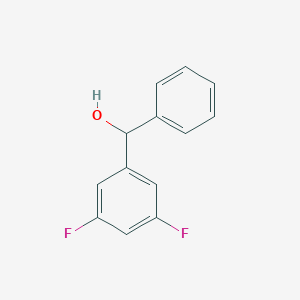
![(S)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one 7,7-dioxide](/img/structure/B136396.png)
